(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride is an organic compound with the molecular formula C9H13ClNO3P. It is a white to light yellow crystalline solid that is soluble in water. This compound is used in various organic synthesis reactions, particularly as a catalyst or ligand in phosphonylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride typically involves the following steps:
Reaction of 2-Aminoindane with Phosphonic Acid: The initial step involves reacting 2-Aminoindane with phosphonic acid under controlled conditions.
Formation of the Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: It can also undergo reduction reactions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amino group or the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a catalyst or ligand in organic synthesis, particularly in phosphonylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
- (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid methyl ester
- (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid ethyl ester
Uniqueness
(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride is unique due to its specific structure and properties, which make it particularly useful in certain types of organic synthesis reactions. Its ability to act as a catalyst or ligand in phosphonylation reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
(2-amino-1,3-dihydroinden-2-yl)phosphonic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO3P.ClH/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9;/h1-4H,5-6,10H2,(H2,11,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZDWKUDNIOOBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(N)P(=O)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClNO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.